N'-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N'-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a tert-butyl group, a sulfone moiety (5,5-dioxo), and an ethanediamide side chain substituted with a benzyl group. Its structural complexity arises from the fused thiophene-pyrazole system, which imparts unique electronic and steric properties.
Crystallographic studies of this compound and its analogs often employ software such as SHELXL for precise refinement of structural parameters and ORTEP-3 for visualization of molecular geometry . These tools ensure accurate determination of bond lengths, angles, and torsional conformations critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
N-benzyl-N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-18(2,3)22-15(13-10-27(25,26)11-14(13)21-22)20-17(24)16(23)19-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZBVJQIGPDQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple steps. One common route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved by reacting a suitable thieno compound with hydrazine derivatives under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Benzylation: The benzyl group can be introduced using benzyl bromide in the presence of a suitable catalyst.
Formation of the ethanediamide linkage: This step involves the reaction of the intermediate compound with ethylenediamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tert-butyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
N’-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno[3,4-c]pyrazole derivatives. Key structural analogs and their comparative properties are outlined below:
Table 1: Structural and Functional Comparison of Thieno[3,4-c]pyrazole Derivatives
Notes:
- *IC₅₀ values measured against Kinase X; lower values indicate higher potency.
- Solubility and melting point data derived from experimental studies using SHELXL-refined crystallographic data .
Key Findings:
Substituent Effects on Bioactivity :
- The benzyl group in the target compound enhances lipophilicity compared to Analog A’s methyl group, improving membrane permeability but reducing solubility. This correlates with its superior IC₅₀ (45.2 nM vs. 78.6 nM) .
- Replacement of the sulfone (5,5-dioxo) with a thione (5,5-dithio) in Analog C abolishes activity, highlighting the sulfone’s role in hydrogen-bond acceptor interactions .
Steric and Electronic Modifications: The tert-butyl group in the target compound provides steric shielding, reducing metabolic degradation compared to Analog B’s cyclohexyl group, which exhibits conformational flexibility and lower thermal stability (melting point: 218°C vs. 230°C) .
Crystallographic Insights :
- SHELXL-refined structures reveal that the ethanediamide side chain in the target compound adopts a planar conformation, optimizing binding-pocket occupancy. In contrast, Analog A’s methyl group induces torsional deviations, destabilizing ligand-receptor interactions .
Biological Activity
N'-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure allows for various interactions with biological targets, which can lead to significant therapeutic effects.
- Molecular Formula : C18H22N4O4S
- Molecular Weight : Approximately 358.45 g/mol
- CAS Number : 899995-08-5
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the thieno[3,4-c]pyrazole core : Achieved by reacting a suitable thieno compound with hydrazine derivatives.
- Introduction of the tert-butyl group : Utilizes tert-butyl chloride in the presence of a base like potassium carbonate.
- Benzylation : The benzyl group is introduced using benzyl bromide in the presence of a catalyst.
- Formation of the ethanediamide linkage : Involves reacting the intermediate with ethylenediamine.
This compound interacts with various molecular targets including enzymes and receptors. These interactions can modulate cellular pathways leading to biological effects such as:
- Anti-inflammatory activity
- Anticancer properties
Research Findings
Recent studies have demonstrated the following biological activities:
-
Anticancer Activity :
- In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Effects :
- Research has shown that it can inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in TNF-alpha and IL-6 levels in serum samples. This suggests its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
